molecular formula C10H9N3O2S B5826947 N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide

N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B5826947
M. Wt: 235.26 g/mol
InChI Key: QHITXHNQOFYRKM-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a methoxyphenyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-8-4-2-3-7(5-8)12-10(14)9-6-11-16-13-9/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHITXHNQOFYRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NSN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring .

Scientific Research Applications

N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxyphenyl)-1,2,5-thiadiazole-3-carboxamide include other thiadiazole derivatives such as:

  • 1,2,5-thiadiazole-3-carboxylic acid
  • 1,2,5-thiadiazole-3-thiol
  • 1,2,5-thiadiazole-3-amine

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxyphenyl group and the carboxamide functionality. These groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

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